GNE-140 racemic

Vue d'ensemble

Description

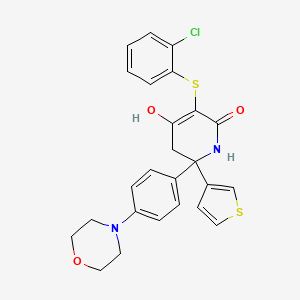

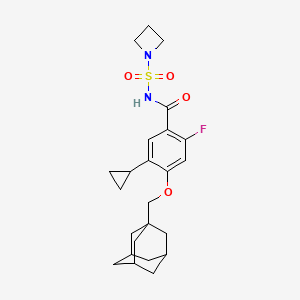

GNE-140 racemic is a novel potent lactate dehydrogenase (LDHA) inhibitor . It is used for research purposes only .

Molecular Structure Analysis

The molecular formula of GNE-140 racemic is C25H23ClN2O3S2 . The exact mass is 498.08 and the molecular weight is 499.04 .Chemical Reactions Analysis

In lyophilized form, GNE-140 racemic is stable. In solution, it should be stored at -20ºC and used within a certain period to prevent loss of potency . It’s recommended to avoid multiple freeze/thaw cycles .Physical And Chemical Properties Analysis

GNE-140 racemic is a white to beige powder . It is soluble in DMSO . The chemical should be stored lyophilized at -20ºC .Applications De Recherche Scientifique

hLDHA Inhibition

GNE-140 is a potent inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme that plays a crucial role in the last step of glycolysis, converting pyruvate to lactate . This enzyme is overexpressed in various human cancer tissues and promotes acidification of the extracellular matrix (ECM), tumor invasion, and metastasis . Therefore, hLDHA is considered a promising target for the development of antitumor drugs .

Cancer Proliferation

GNE-140 affects glycolysis-dependent cancer proliferation . It has been shown to inhibit the proliferation and lactate production of MiaPaCa-2 cells at low concentrations . However, due to rapid clearance, GNE-140 is ineffective against MIA PaCa-2 tumor growth .

Structure Simplification

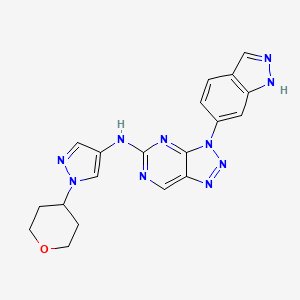

Researchers have been working on simplifying the structure of GNE-140 . They designed and synthesized 19 simple analogues with a pyrimidone, pyranone, or pyridone core . Although the pyrimidone core had a weak contribution to hLDHA inhibition, compounds with pyranone or pyridone core exhibited better anti-hLDHA activity .

Selective Inhibition

One of the pyridone-bearing compounds, 1c, showed significant selective inhibition of hLDHA over hLDHB . This selectivity is important as it allows for targeted inhibition of the enzyme without affecting other similar enzymes .

Lung Cancer Cell Inhibition

The compound 1c also showed inhibition on the lactate production of lung cancer cell A549 . This indicates its potential application in the treatment of lung cancer .

Chemical Research

GNE-140 is used in chemical research due to its complex chiral dihydropyridone-based structure . Its synthesis is relatively difficult, which hinders its further structure-activity relationship exploration .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GNE-140 racemic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

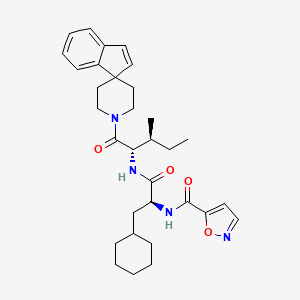

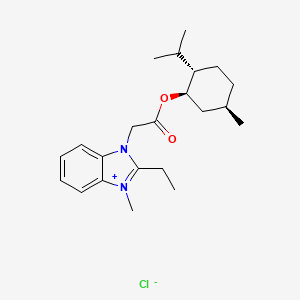

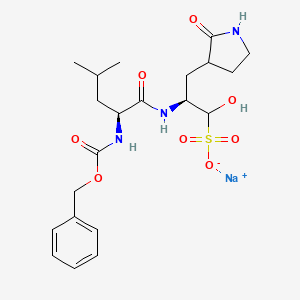

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)